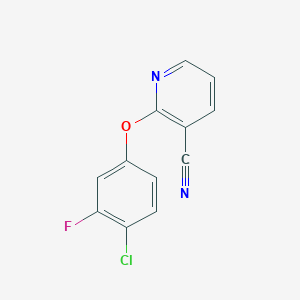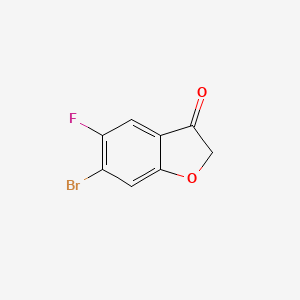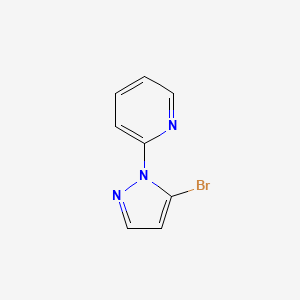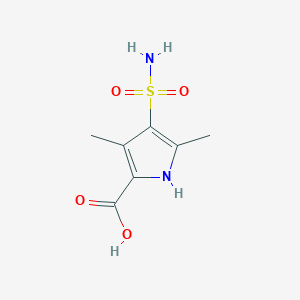
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid
Overview
Description
“3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the CAS Number: 1394041-61-2 . It has a molecular weight of 218.23 . The IUPAC name for this compound is 4-(aminosulfonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid” is1S/C7H10N2O4S/c1-3-5(7(10)11)9-4(2)6(3)14(8,12)13/h9H,1-2H3,(H,10,11)(H2,8,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Synthesis and Characterization
Research into pyrrole derivatives, such as 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid, often focuses on their synthesis and characterization for various scientific applications. These compounds are typically involved in studies to understand their chemical properties, molecular structure, and potential for forming heterocyclic compounds. For instance, Singh et al. (2014) conducted a study on the synthesis, characterization, and computational analysis of ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcasing the process of aldol condensation and the subsequent spectroscopic analyses to confirm the product's structure. Such research is foundational for exploring the broader chemical applications of pyrrole derivatives (Singh, Rawat, & Sahu, 2014).
Molecular Interactions and Computational Studies
Pyrrole derivatives are also a subject of interest in the study of molecular interactions and computational chemistry. Singh et al. (2013) detailed the synthesis and spectroscopy analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, using both experimental and quantum chemical approaches to understand its dimer formation and vibrational analysis. This work provides insights into the nature of chemical bonds and interactions within such molecules, which is crucial for the development of new chemical entities (Singh, Kumar, Tiwari, & Rawat, 2013).
Nonlinear Optical Materials
The study of pyrrole derivatives extends to their potential use in nonlinear optical (NLO) materials. Research by Singh et al. (2014) on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate highlighted the compound's suitability for forming heterocyclic compounds and its promising non-linear optical properties. Such materials are essential for applications in photonics and telecommunication (Singh, Rawat, & Sahu, 2014).
Chemical Reactivity and Structural Analysis
Further, the analysis of chemical reactivity and structural elucidation of pyrrole derivatives is vital for understanding their chemical behavior and potential applications. Studies on ethyl-3,5-dimethyl-4-[(toluenesulfonyl)-hydrazonomethyl]-1H-pyrrole-2-carboxylate and its quantum chemical calculations shed light on the molecule's reactivity and non-linear optical behavior, offering valuable data for the design of new chemical entities with specific properties (Singh & Rawat, 2013).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-3-5(7(10)11)9-4(2)6(3)14(8,12)13/h9H,1-2H3,(H,10,11)(H2,8,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAYXESWCZVSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1S(=O)(=O)N)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




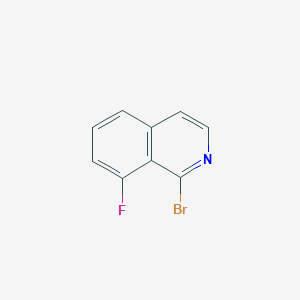
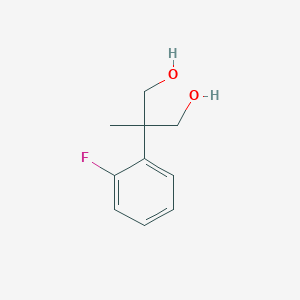
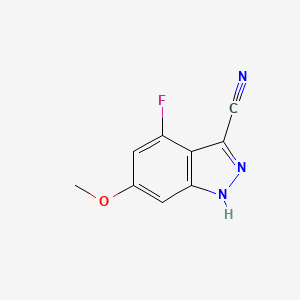
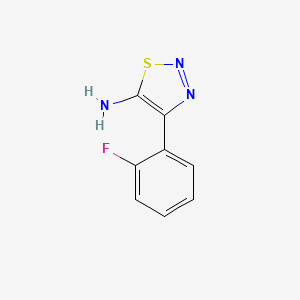
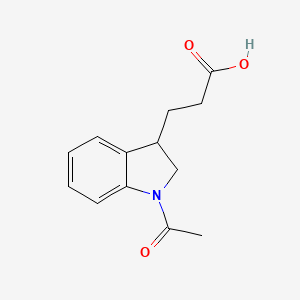
![1,3-Diethyl 2-ethyl-2-[(4-nitrophenyl)methyl]propanedioate](/img/structure/B1447842.png)
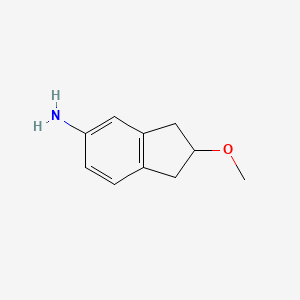
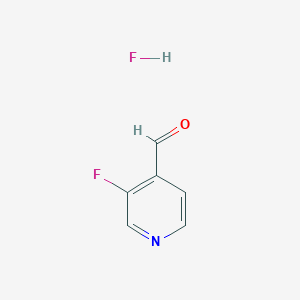
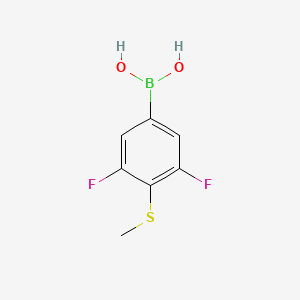
![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
